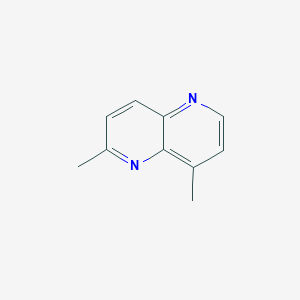

2,8-Dimethyl-1,5-naphthyridine

Descripción general

Descripción

2,8-Dimethyl-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry due to their diverse biological activities . They are used in the synthesis of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Synthesis Analysis

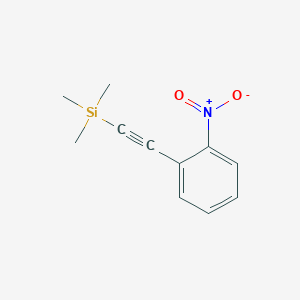

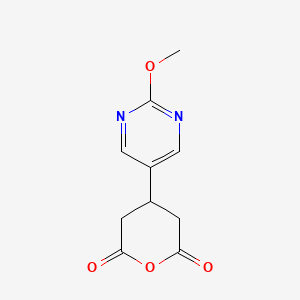

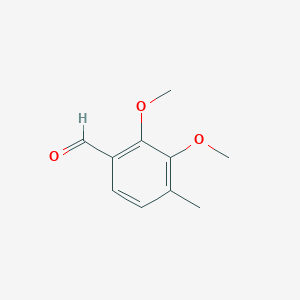

The synthesis of 1,5-naphthyridines, including this compound, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . For instance, this compound was obtained when 3-amino 4-methyl pyridine reacted with acetaldehyde .Molecular Structure Analysis

The molecular structure of this compound is based on the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

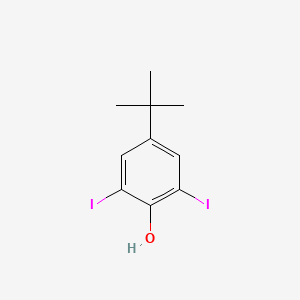

The reactivity of 1,5-naphthyridines involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Aplicaciones Científicas De Investigación

Hydrogen Bonding Studies

- Hydrogen Bonded Supramolecular Architectures : Research on 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound similar to 2,8-dimethyl-1,5-naphthyridine, has increased understanding of hydrogen bonding with acidic compounds. The study of its anhydrous and hydrated multicomponent crystals with various acids, determined by X-ray diffraction, reveals insights into the role of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010).

Functionalized Derivatives and Sensing Applications

- Synthesis of Functionalized Derivatives for Fluoride Ion Sensing : The creation of 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives with different moieties has been explored for anion recognition abilities, particularly for fluoride ions. This study utilized NMR and UV-Vis spectroscopy, highlighting the potential of these derivatives in selective ion sensing (Chahal, Dar, & Sankar, 2018).

Catalysis and Chemical Transformations

- Homogeneous Perdehydrogenation and Perhydrogenation Catalyzed by Iridium Complexes : The use of 2,6-dimethyl-1,5-naphthyridine in catalysis has been demonstrated through its homogeneous perdehydrogenation and perhydrogenation by iridium complexes. This study showcases the potential for reversible catalytic processes involving this compound (Fujita et al., 2014).

Supramolecular Chemistry

- Supramolecular Adducts Formation : Research involving 5,7-dimethyl-1,8-naphthyridine-2-amine, a related compound, has led to the formation of eleven crystalline solids with acidic moieties. These adducts, characterized through IR, mp, elemental analysis, and X-ray single crystal diffraction, highlight the importance of classical hydrogen bonds and non-covalent interactions in forming complex structures (Dong et al., 2017).

Binding Studies and DNA Interactions

- Binding Affinity to Cytosine in DNA Duplexes : Modifications in the substituents of 2-amino-1,8-naphthyridines, including 2-amino-5,7-dimethyl-1,8-naphthyridine, have significant effects on binding affinity for cytosine opposite an AP site in DNA duplexes. This study, utilizing fluorescence titration and isothermal titration calorimetry, provides insights into the thermodynamics of binding and its potential applications (Sato et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 2,8-Dimethyl-1,5-naphthyridine is the Plasmodium falciparum phosphatidylinositol-4-kinase . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. By inhibiting this enzyme, the compound can disrupt the parasite’s life cycle and prevent it from causing disease .

Mode of Action

This compound interacts with its target by binding to the active site of the Plasmodium falciparum phosphatidylinositol-4-kinase . This binding inhibits the enzyme’s activity, preventing it from carrying out its normal function in the parasite’s life cycle . The compound also acts as a ligand, coordinating to Pd(II) in aqueous solutions to produce complexes .

Biochemical Pathways

The inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase by this compound affects the biochemical pathways involved in the life cycle of the Plasmodium falciparum parasite . This disruption of the parasite’s life cycle can prevent it from reproducing and causing disease .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and to be distributed widely in the body

Result of Action

The result of this compound’s action is the inhibition of the Plasmodium falciparum parasite’s life cycle, which can prevent the parasite from causing malaria . In addition, some 1,8-naphthyridine derivatives have shown cytotoxic activity against HepG2 liver cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to bind to its target . Additionally, the presence of other compounds, such as alkyl halides, can react with 1,5-naphthyridines to produce different compounds

Direcciones Futuras

Propiedades

IUPAC Name |

2,8-dimethyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-11-9-4-3-8(2)12-10(7)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLRUQWOUYITHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465351 | |

| Record name | 2,8-dimethyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

764717-59-1 | |

| Record name | 2,8-dimethyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

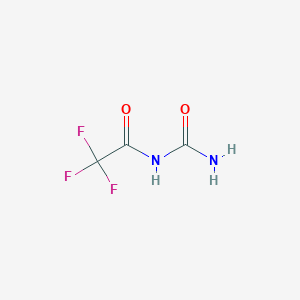

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

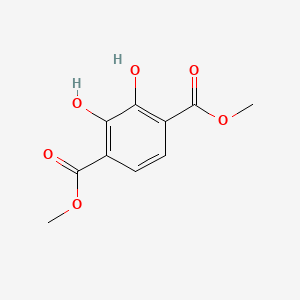

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.